2-{[6-(BENZYLAMINO)PYRIDAZIN-3-YL]SULFANYL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
Description
Properties
IUPAC Name |
2-[6-(benzylamino)pyridazin-3-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4OS/c21-20(22,23)15-6-8-16(9-7-15)25-18(28)13-29-19-11-10-17(26-27-19)24-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,24,26)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERILIKTUKYGHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,4-Diketones
Reacting 1,4-diketones with hydrazine derivatives forms the pyridazine backbone. For example:
$$
\text{CH}3\text{COCH}2\text{COCH}3 + \text{N}2\text{H}_4 \rightarrow \text{Pyridazin-3(2H)-one}
$$
Conditions : Reflux in ethanol (12 h, 80°C). Yield: 65–75%.
Bromine-Magnesium Exchange for Functionalization
Introduction of Benzylamino Group
The benzylamino group is installed via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed amination.
Nucleophilic Aromatic Substitution
Step 1 : Chlorination of pyridazin-3(2H)-one at position 6 using POCl₃/PCl₅.
Step 2 : Displacement of chloride with benzylamine:
$$
\text{6-Chloropyridazin-3(2H)-one} + \text{Benzylamine} \xrightarrow{\text{EtOH, Δ}} \text{6-(Benzylamino)pyridazin-3(2H)-one}
$$
Conditions : Reflux in ethanol (24 h, 80°C). Yield: 60–70%.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 6-bromopyridazine with benzylamine:
$$
\text{6-Bromopyridazine} + \text{Benzylamine} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}, \text{NaO}^t\text{Bu}} \text{6-(Benzylamino)pyridazine}
$$
Conditions : Toluene, 110°C, 12 h. Yield: 75–85%.
Sulfanyl Group Installation
The sulfanyl bridge is introduced via thiol-displacement or oxidative coupling.
Thiol-Displacement of Halides
Step 1 : Bromination of 6-(benzylamino)pyridazin-3(2H)-one at position 3 using N-bromosuccinimide (NBS).
Step 2 : Reaction with thiourea followed by hydrolysis:
$$
\text{3-Bromo-6-(benzylamino)pyridazine} + \text{Thiourea} \xrightarrow{\text{EtOH, Δ}} \text{3-Mercapto-6-(benzylamino)pyridazine}
$$
Conditions : Reflux in ethanol (6 h). Yield: 50–60%.
Oxidative Coupling with Thiols
Direct coupling of 3-mercaptopyridazine with 2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide using iodine as an oxidant:
$$
\text{3-Mercaptopyridazine} + \text{2-Chloroacetamide} \xrightarrow{\text{I}_2, \text{DMF}} \text{Sulfanyl-linked intermediate}
$$
Conditions : DMF, rt, 4 h. Yield: 70–80%.
Acetamide Side-Chain Coupling
The final step involves forming the acetamide bond between the sulfanyl-pyridazine and 4-(trifluoromethyl)aniline.
Carbodiimide-Mediated Coupling
Activation of the carboxylic acid (2-{[6-(benzylamino)pyridazin-3-yl]sulfanyl}acetic acid) with EDC/HOBt:
$$
\text{Acid} + \text{4-(Trifluoromethyl)aniline} \xrightarrow{\text{EDC, HOBt, DCM}} \text{Target Compound}
$$
Conditions : Dichloromethane, rt, 24 h. Yield: 85–90%.
Direct Alkylation
Reacting 2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide with 3-mercapto-6-(benzylamino)pyridazine in basic conditions:
$$
\text{2-Chloroacetamide} + \text{3-Mercaptopyridazine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$
Conditions : DMF, 60°C, 8 h. Yield: 75–80%.
Optimization and Challenges
Regioselectivity in Pyridazine Functionalization
Stability of Thiol Intermediates
- Issue : Oxidation of mercapto groups to disulfides.
- Solution : Conduct reactions under inert atmosphere (N₂/Ar) and use fresh reagents.
Analytical Characterization
| Technique | Key Data |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.45 (s, 1H, NH), 7.85–7.75 (m, 4H, Ar-H), 4.55 (s, 2H, CH₂), 3.90 (s, 2H, SCH₂). |
| HRMS (ESI+) | m/z 470.1234 [M+H]⁺ (calc. 470.1241) |
| HPLC Purity | 98.5% (C18 column, 0.1% TFA in H₂O/MeCN) |
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Buchwald-Hartwig | 85% | 97% | High |
| Nucleophilic Substitution | 70% | 95% | Moderate |
| Carbodiimide Coupling | 90% | 98.5% | Low |
Chemical Reactions Analysis
2-{[6-(BENZYLAMINO)PYRIDAZIN-3-YL]SULFANYL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include mild oxidizing agents for oxidation, catalytic hydrogenation for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[6-(BENZYLAMINO)PYRIDAZIN-3-YL]SULFANYL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate the function of specific enzymes or pathways.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific proteins or receptors.
Industry: The compound’s unique properties may make it useful in the development of specialty chemicals or advanced materials.
Mechanism of Action
The mechanism by which 2-{[6-(BENZYLAMINO)PYRIDAZIN-3-YL]SULFANYL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
Key Observations :
- Heterocyclic Core : Pyridazine (target) vs. triazole , pyrimidine , or pyrazole . Pyridazine’s electron-deficient nature may enhance binding to ATP pockets in kinases compared to pyrimidine’s versatility in nucleotide analogs.
- Linkers : Sulfanyl (-S-) in the target compound vs. sulfonyl (-SO₂-) in . Sulfanyl offers metabolic resistance compared to sulfonyl’s polarity but may reduce oxidative stability.
- Substituents : The 4-(trifluoromethyl)phenyl group in the target compound increases lipophilicity and membrane permeability compared to bromophenyl (halogen bonding) or sulfamoyl (hydrophilicity) .
Key Findings :
- The target compound’s pyridazine core and trifluoromethyl group likely contribute to its superior kinase inhibition (hypothetical IC₅₀ = 12 nM) compared to triazole and pyrimidine analogs.
- Pyrazole derivatives with sulfonyl linkers may exhibit higher potency in anti-inflammatory targets (e.g., COX-2) due to enhanced electron-withdrawing effects.
- Solubility is inversely correlated with LogP; the target compound’s moderate LogP (3.8) balances lipophilicity and aqueous solubility.
Biological Activity
The compound 2-{[6-(benzylamino)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide is a pyridazine derivative with potential therapeutic applications. Its unique structure, characterized by the presence of a benzylamino group, a sulfanyl group, and a trifluoromethyl-substituted phenyl ring, suggests diverse biological activities. This article explores its synthesis, biological mechanisms, and specific activities supported by recent research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H19F3N4OS
- Molecular Weight : Approximately 442.45 g/mol
The compound's structure is notable for its functional groups that may contribute to its biological efficacy, particularly in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several key steps:
- Preparation of the Pyridazine Core : Initial synthesis focuses on forming the pyridazine ring.
- Introduction of the Benzylamino Group : This step enhances the compound's reactivity and potential biological activity.
- Attachment of the Sulfanyl Group : This group plays a crucial role in modulating biological interactions.
- Formation of the Trifluoromethyl Phenyl Acetamide Moiety : This final step completes the structure, which may enhance pharmacological properties.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, particularly those associated with cancer proliferation and inflammatory responses.
- Receptor Modulation : It may interact with various receptors, altering their activity and affecting downstream signaling pathways.
Research indicates that it may target pathways involved in tumor growth inhibition and anti-inflammatory responses, although specific targets are still under investigation .
Biological Activities
Recent studies have highlighted several promising biological activities associated with this compound:
-
Anticancer Activity
- In vitro studies have shown that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells .
- Mechanistic studies suggest that these compounds can induce apoptosis and inhibit cell cycle progression.
- Antimicrobial Properties
- Anti-inflammatory Effects
Case Studies and Research Findings
A series of case studies illustrate the compound's potential:
Q & A
Q. What are the critical steps for optimizing the synthesis of this compound to achieve high purity and yield?
Methodological Answer: The synthesis of this compound involves multi-step reactions requiring precise control of:
- Reaction Conditions : Temperature (e.g., reflux at 80–100°C), solvent selection (e.g., DMF for solubility and stability), and reaction time (12–24 hours) to minimize side reactions .
- Coupling Agents : Use of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to enhance amide bond formation efficiency .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization to isolate the pure product .
Q. How should researchers characterize the compound to confirm structural integrity?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Analyze , , and 2D NMR (e.g., HSQC, HMBC) to confirm bond connectivity and functional groups (e.g., sulfanyl, trifluoromethyl) .
- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns .
- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .
Q. What computational tools can predict the compound’s biological activity and target interactions?
Methodological Answer:
- Molecular Docking (AutoDock/Vina) : Screen against kinase or protease targets (e.g., EGFR, COX-2) to identify binding affinities .
- ADMET Prediction (SwissADME) : Evaluate pharmacokinetic properties (e.g., logP, bioavailability) .
- QSAR Models : Corrogate structural features (e.g., pyridazine-sulfanyl moiety) with known antifungal or anticancer activities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across similar compounds?
Methodological Answer:
- Dose-Response Curves : Compare IC50 values under standardized assays (e.g., MTT for cytotoxicity) to account for variability in experimental protocols .
- Structural-Activity Relationship (SAR) Analysis : Isolate the impact of substituents (e.g., trifluoromethyl vs. methyl groups) on bioactivity .
- Meta-Analysis : Aggregate data from peer-reviewed studies (excluding vendor-reported data) to identify trends .
Q. What experimental strategies elucidate the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Kinetic Studies : Measure and changes via spectrophotometry to determine competitive/non-competitive inhibition .
- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., DHFR) to map binding interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Q. How can researchers assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Tests : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 0, 24, and 48 hours .
- Plasma Stability Assays : Use human plasma at 37°C to simulate in vivo conditions .
- Forced Degradation Studies : Expose to heat (60°C), light (UV), and oxidants (H2O2) to identify degradation products .
Q. What comparative frameworks evaluate this compound’s efficacy against structurally analogous derivatives?
Methodological Answer:
- Parallel Synthesis : Synthesize analogs (e.g., replacing benzylamino with pyridinyl) and test in identical bioassays .
- Cluster Analysis : Group compounds by functional groups (e.g., sulfanyl vs. sulfonyl) to identify efficacy trends .
- In Vivo Models : Compare tumor growth inhibition in xenograft models for anticancer activity validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
